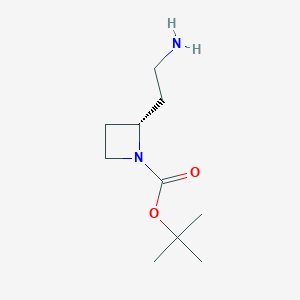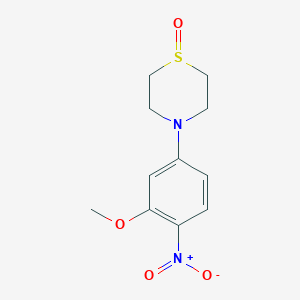
t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate, which is abbreviated as TBAA, is an important synthetic intermediate in the pharmaceutical industry. It is a versatile compound that is used in the synthesis of various drugs and other compounds. TBAA is a colorless, odorless, and highly volatile liquid that is soluble in both water and organic solvents. TBAA is a derivative of azetidine, a heterocyclic compound that is found in many natural products. TBAA is an important intermediate in the synthesis of various drugs and other compounds.
Scientific Research Applications
TBAA has been extensively studied for its potential applications in the pharmaceutical industry. It has been used in the synthesis of various drugs, including anticancer drugs, antibiotics, and anti-inflammatory drugs. TBAA has also been used in the synthesis of peptides, peptidomimetics, and other small molecules. In addition, TBAA has been used in the synthesis of various nucleoside analogs and polymers.
Mechanism of Action
TBAA acts as a nucleophilic reagent in various synthetic reactions. It is capable of reacting with a variety of electrophiles, including aldehydes, ketones, and carboxylic acids. TBAA can also react with alkyl halides to form a variety of products, such as amines and alcohols.
Biochemical and Physiological Effects
TBAA has been studied for its potential biochemical and physiological effects. It has been found to have a wide range of effects on the body, including the modulation of cell signaling pathways and the inhibition of enzymes. TBAA has also been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
TBAA is an ideal reagent for laboratory experiments due to its low cost and high purity. Additionally, TBAA is highly volatile and can be easily removed from reaction mixtures. However, TBAA is a highly reactive compound and must be handled with care, as it can react with air and moisture.
Future Directions
TBAA has a wide range of potential applications in the pharmaceutical industry. In the future, TBAA could be used to synthesize a variety of drugs and other compounds. Additionally, TBAA could be used to develop novel peptides, peptidomimetics, and other small molecules. TBAA could also be used to synthesize novel nucleoside analogs and polymers. Finally, TBAA could be used to study the biochemical and physiological effects of various drugs and compounds.
Synthesis Methods
TBAA can be synthesized by several methods, including the reaction of ethyl azide and ethyl 2-aminoethyl carboxylate in the presence of a base. The reaction is typically carried out in anhydrous conditions and yields a product that is >98% pure. TBAA can also be synthesized from ethyl azide and ethyl 2-aminoethyl carboxylate in the presence of a tertiary amine catalyst.
properties
IUPAC Name |
tert-butyl (2S)-2-(2-aminoethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJAQTONQACTCR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl (S)-2-(2-aminoethyl)aZetidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)
![t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306660.png)
![t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306665.png)
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)


![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)


![t-Butyl N-[2-(3,4-diethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306712.png)


![(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)
